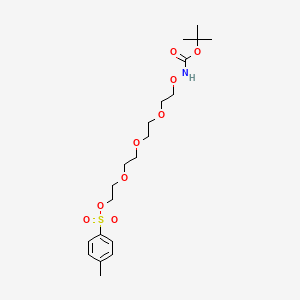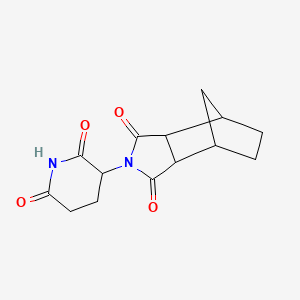
Boc-Aminooxy-PEG4-Tos
Descripción general
Descripción
Boc-Aminooxy-PEG4-Tos is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
The synthesis of this compound involves the use of a PEG-based linker. The linker connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The tosyl group is a very good leaving group for nucleophilic substitution reactions .Molecular Structure Analysis
The molecular formula of this compound is C20H33NO9S . It contains a t-Boc-Aminooxy group and a tosyl group . The protected amine can be deprotected under mild acidic conditions .Chemical Reactions Analysis
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical and Chemical Properties Analysis
The molecular weight of this compound is 463.6 g/mol . It is a crosslinker containing a t-Boc-Aminooxy group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media .Aplicaciones Científicas De Investigación
Bioconjugate Preparation : Boc-Aminooxy-PEG4-Tos is utilized in the synthesis of aminooxy end-functionalized polymers through atom transfer radical polymerization (ATRP). These polymers are significant for chemoselective conjugation to proteins, creating well-defined bioconjugates (Heredia, Tolstyka, & Maynard, 2007).
Polymer-Grafted Liposomes : It's involved in the synthesis of distearoylphosphatidylethanolamine-polyethylene glycol (DSPE-PEG) conjugates with a hydrazide group, which are suitable for creating polymer-grafted liposomes. These functionalized liposomes can be linked with various biologically relevant ligands (Zalipsky, 1993).
Solid-Phase Peptide Synthesis : This compound is used in the solid-phase synthesis of peptides. Key aspects of this methodology include the use of a PEG-based resin and microwave irradiation as an energy source, enhancing efficiency (Galanis, Albericio, & Grøtli, 2009).
Protein Nanopatterning : this compound is instrumental in patterning proteins on the nanoscale. It's used for creating specific shapes with nanometer-sized features, essential for applications in biology and medicine (Christman et al., 2011).
Polymer Surface Functionalization : The compound is used in the synthesis of Boc-protected aminooxy end-functionalized poly(N-isopropylacrylamide) (pNIPAAm) for protein and polysaccharide conjugation. It's also utilized for immobilizing polymers on gold surfaces and modifying them with aldehyde-modified heparin (Vázquez-Dorbatt, Tolstyka, & Maynard, 2009).
PEGylated Bioreducible Polymers : In non-viral gene delivery applications, this compound is used to create PEGylated bioreducible poly(amido amine)s. This demonstrates its versatility in forming stable and biocompatible polymers for gene delivery systems (Lin & Engbersen, 2011).
Therapeutic Drug Delivery : The compound is integral in the preparation of dual-targeted redox-responsive nanogels based on pegylated sorbitan. These nanogels are conjugated with folic acid for targeted and antitumor drug delivery (Khoee, Yousefalizadeh, & Kavand, 2017).
Protein PEGylation : this compound plays a role in the PEGylation of peptides and proteins, which involves the covalent attachment of polyethylene glycol (PEG) to these biomolecules. This process is crucial for improving the pharmacological properties of peptides and proteins (Roberts, Bentley, & Harris, 2002).
Mecanismo De Acción
Target of Action
Boc-Aminooxy-PEG4-Tos is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation .
Mode of Action
This compound operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, maintaining cellular homeostasis. By linking an E3 ubiquitin ligase ligand to a target protein ligand, this compound facilitates the ubiquitination and subsequent degradation of the target protein .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, it can modulate protein levels within the cell, potentially leading to various molecular and cellular effects depending on the specific target protein.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Boc-Aminooxy-PEG4-Tos plays a significant role in biochemical reactions as a linker for PROTACs. It joins two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein. This interaction facilitates the selective degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system . The compound’s PEG-based structure enhances its solubility and stability, making it an effective tool in biochemical research.
Cellular Effects
This compound influences various cellular processes by enabling the degradation of specific proteins. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. By targeting and degrading specific proteins, this compound can modulate cellular functions and potentially alter cellular behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs. The compound binds to an E3 ubiquitin ligase and a target protein, bringing them into proximity. This interaction facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . This process effectively reduces the levels of the target protein within the cell, leading to downstream effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years in its pure form . Its stability in solution may vary, with recommended storage at -80°C for up to six months .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower dosages, the compound may effectively degrade target proteins without causing significant adverse effects. At higher dosages, there may be threshold effects, including potential toxicity or adverse reactions . It is essential to determine the optimal dosage to achieve the desired effects while minimizing any harmful outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the selective degradation of target proteins . This interaction can influence metabolic flux and metabolite levels within the cell, potentially affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and effectiveness . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . By understanding the subcellular localization, researchers can better predict and control the compound’s effects on cellular processes.
Propiedades
IUPAC Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO9S/c1-17-5-7-18(8-6-17)31(23,24)29-16-14-27-12-10-25-9-11-26-13-15-28-21-19(22)30-20(2,3)4/h5-8H,9-16H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJUQOOWAYCBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCONC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)



![4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B611128.png)





